molecular formula C12H14ClN3O2 B1379005 5-Azetidin-3-yl-3-(2-methoxyphenyl)-1,2,4-oxadiazole hydrochloride CAS No. 1426291-17-9

5-Azetidin-3-yl-3-(2-methoxyphenyl)-1,2,4-oxadiazole hydrochloride

Cat. No. B1379005
M. Wt: 267.71 g/mol
InChI Key: GQNVSXOKXDVLBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Azetidin-3-yl-3-(2-methoxyphenyl)-1,2,4-oxadiazole hydrochloride, also known as 5-Azo-3-MOP, is a synthetic compound with a wide range of applications in scientific research. In its simplest form, it is a white crystalline powder that is soluble in water and other organic solvents. 5-Azo-3-MOP is an important reagent in organic synthesis and has been used in the preparation of various heterocyclic compounds. It has been used as a starting material in the synthesis of a variety of pharmaceuticals and other organic compounds.

Scientific Research Applications

Antimicrobial Applications

The compound 5-Azetidin-3-yl-3-(2-methoxyphenyl)-1,2,4-oxadiazole hydrochloride has been explored for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds with this core structure have been reported to show antibacterial and antifungal activities. They have been tested against various bacterial strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, as well as fungal strains like Candida albicans, Aspergillus niger, and Aspergillus clavatus, showcasing their potential as broad-spectrum antimicrobial agents (Dodiya et al., 2012; Desai & Dodiya, 2014).

Antioxidant Properties

Some derivatives of this compound have also demonstrated antioxidant properties, suggesting a potential role in combating oxidative stress. For example, certain synthesized derivatives have shown strong ferrous ions (Fe3+) reducing antioxidant power (Verma, Saundane, & Meti, 2019).

Anticancer Potential

There is evidence suggesting that derivatives of 5-Azetidin-3-yl-3-(2-methoxyphenyl)-1,2,4-oxadiazole hydrochloride may have anticancer properties. Specific compounds in this family have manifested remarkable cytotoxic activity against various tumor cell lines, highlighting their potential in cancer treatment (Verma, Saundane, & Meti, 2019).

Role in Drug Metabolism and Stability

The oxadiazole and azetidine components, integral parts of the compound's structure, are noteworthy in pharmaceuticals for their roles in improving drug candidates' physicochemical parameters and metabolic stability. Studies focusing on the metabolism of oxetane-containing compounds related to this structure have provided insights into the enzymatic reactions involved, which could be crucial for drug design and development (Li et al., 2016).

Nematocidal Activities

Moreover, some synthesized derivatives containing the 1,2,4-oxadiazole structure have shown promising nematocidal activities against specific nematodes, offering potential applications in agricultural pest control (Liu et al., 2022).

properties

IUPAC Name

5-(azetidin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2.ClH/c1-16-10-5-3-2-4-9(10)11-14-12(17-15-11)8-6-13-7-8;/h2-5,8,13H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNVSXOKXDVLBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)C3CNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azetidin-3-yl-3-(2-methoxyphenyl)-1,2,4-oxadiazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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